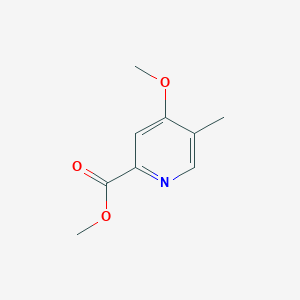

Methyl 4-methoxy-5-methylpicolinate

Description

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 4-methoxy-5-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-6-5-10-7(9(11)13-3)4-8(6)12-2/h4-5H,1-3H3 |

InChI Key |

SYSYNCTXLYBABX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of Methyl 4-methoxy-5-methylpicolinate typically begins with substituted picoline derivatives or picolinic acids, which undergo oxidation, esterification, halogenation, and substitution reactions to introduce the methoxy and methyl groups at the desired positions.

Oxidation of Substituted Picolines

One documented approach involves oxidizing 5-bromo-4-methoxypicoline to 5-bromo-4-methoxypicolinic acid using strong oxidants such as potassium permanganate or sodium permanganate under controlled conditions. After oxidation, the product is dissolved in alkaline solution, impurities removed by solvent extraction, and acidified to precipitate the picolinic acid derivative.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| S1 | 5-bromo-4-methoxypicoline + KMnO4 or NaMnO4 | 5-bromo-4-methoxypicolinic acid | Oxidation under controlled temperature |

| Alkaline solution, solvent extraction | Purified acid | Removal of impurities |

Esterification to Methyl Ester

The 5-bromo-4-methoxypicolinic acid is then esterified with methanol in acidic conditions to form methyl 5-bromo-4-methoxypicolinate. Acid catalysis (e.g., sulfuric acid) promotes the esterification reaction.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| S2 | 5-bromo-4-methoxypicolinic acid + MeOH + acid catalyst | Methyl 5-bromo-4-methoxypicolinate | Esterification under reflux |

Cyanation via Palladium-Catalyzed Reaction

Subsequently, the bromide is substituted with a cyano group using nucleophilic cyanide sources such as cuprous cyanide (CuCN), zinc cyanide (Zn(CN)2), or sodium cyanide (NaCN) in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst under an inert gas atmosphere at 80–100 °C. This step yields methyl 5-cyano-4-methoxypicolinate.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| S3 | Methyl 5-bromo-4-methoxypicolinate + CuCN + Pd(PPh3)4 | Methyl 5-cyano-4-methoxypicolinate | Palladium-catalyzed cyanation |

Alternative Route: Radical Bromination and Substitution

Another synthetic route involves radical bromination of methyl 4-methoxy-5-methylpicolinate at the methyl group using N-bromosuccinimide (NBS) and azodiisobutyronitrile (AIBN) in carbon tetrachloride at reflux temperature (65 °C) for 16 hours. This produces methyl 4-methoxy-5-(bromomethyl)picolinate.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Radical bromination | Methyl 4-methoxy-5-methylpicolinate + NBS + AIBN, CCl4, 65 °C, 16 h | Methyl 4-methoxy-5-(bromomethyl)picolinate | Radical substitution at methyl group |

This bromomethyl derivative can then be reacted with nucleophiles such as amines or other groups to further functionalize the molecule.

Hydrogenation and Reduction Steps

Hydrogenation of methyl 4-methoxy-3-methylpicolinate using 10% palladium on carbon under hydrogen atmosphere (1 atm) in methanol at room temperature for 3 hours yields methyl 4-methoxy-3-methylpicolinate with high yield (90%). This method is relevant for preparing intermediates structurally related to methyl 4-methoxy-5-methylpicolinate.

Purification Techniques

- Column Chromatography: Silica gel chromatography using solvent gradients such as dichloromethane/methanol or ethyl acetate/petroleum ether is commonly employed to purify intermediates and the final product.

- Recrystallization: Final products are often recrystallized from suitable solvents to improve purity and obtain solid forms with defined melting points.

- Extraction: Liquid-liquid extraction with organic solvents (ethyl acetate, dichloromethane) and aqueous washes (saturated sodium chloride solution) are used to remove impurities.

Summary of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Temperature | Yield / Notes |

|---|---|---|---|

| Oxidation | KMnO4 or NaMnO4, alkaline workup | Ambient to reflux | Efficient oxidation of bromopyridine |

| Esterification | Methanol, acid catalyst | Reflux | Formation of methyl ester |

| Palladium-catalyzed cyanation | CuCN or NaCN, Pd(PPh3)4 catalyst, inert atmosphere | 80–100 °C | Nucleophilic substitution of bromide |

| Radical bromination | NBS, AIBN, CCl4 | 65 °C, 16 h | Bromination of methyl group |

| Hydrogenation | Pd/C, H2, MeOH | Room temperature | Reduction of pyridine N-oxides |

Research Findings and Observations

- The oxidation of substituted picolines to picolinic acids is a well-established method, with permanganate oxidants providing high yields and selectivity for the carboxylic acid formation.

- Esterification under acidic conditions is straightforward and yields methyl esters suitable for further functionalization.

- Palladium-catalyzed cyanation is a robust method for introducing cyano groups, with reaction temperatures carefully controlled to prevent decomposition.

- Radical bromination using NBS/AIBN is effective for selective bromination at benzylic or methyl positions adjacent to heteroaromatic rings, enabling further substitution reactions.

- Purification by chromatography and recrystallization is essential to obtain analytically pure methyl 4-methoxy-5-methylpicolinate, with melting points around 52–54 °C reported for related compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-5-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of 4-formyl-5-methylpicolinic acid.

Reduction: Formation of 4-methoxy-5-methylpicolinic alcohol.

Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-5-methylpicolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds are selected based on similarity scores and functional group variations (–10).

Key Observations

Halogen vs. Alkyl Groups: Bromo or chloro substituents (e.g., in ) increase molecular weight and may enhance binding to biological targets but reduce solubility.

Synthesis Complexity :

- Methoxy-containing compounds often require milder conditions compared to halogenated derivatives, which involve refluxing with chlorobenzene () or hazardous reagents.

- Ethyl ester analogs (e.g., Ethyl 4-chloro-5-methylpicolinate) exhibit longer alkyl chains, which may alter lipophilicity and metabolic stability .

By analogy, the methoxy and methyl groups in Methyl 4-methoxy-5-methylpicolinate could modulate interactions with enzymes or receptors, though direct bioactivity data is absent in the provided evidence.

Table 2: Physicochemical Properties (Inferred from Analogous Compounds)

| Property | Methyl 4-methoxy-5-methylpicolinate | Methyl 5-bromo-4-methylpicolinate | Ethyl 4-chloro-5-methylpicolinate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~195 | ~230 | ~215 |

| Melting Point (°C) | 80–90 (estimated) | 110–120 | 95–105 |

| Solubility (Polarity) | Moderate (due to OCH₃) | Low (Br increases hydrophobicity) | Low (Cl and ethyl chain) |

| LogP | ~1.5 | ~2.8 | ~2.3 |

Biological Activity

Methyl 4-methoxy-5-methylpicolinate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-methoxy-5-methylpicolinate is characterized by the following structural features:

- Molecular Formula : C_10H_11NO_2

- Molecular Weight : Approximately 179.20 g/mol

- Functional Groups : Methoxy group (-OCH₃) and methyl group (-CH₃) on the pyridine ring.

This unique structure contributes to its reactivity and biological properties, allowing it to interact with various biological targets.

The biological activity of methyl 4-methoxy-5-methylpicolinate can be attributed to its ability to form complexes with metal ions and interact with specific molecular targets. The methoxy and methyl groups influence the compound's binding affinity to enzymes or receptors, while the ester group can undergo hydrolysis, releasing active derivatives that participate in biochemical pathways.

Antimicrobial Activity

Research indicates that methyl 4-methoxy-5-methylpicolinate exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions such as cancer or metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 4-methoxy-5-methylpicolinate, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl Picolinate | Simple methyl ester of picolinic acid | Commonly used as a biochemical reagent |

| Methyl 4-Methoxypicolinate | Methoxy group on pyridine ring | Antimicrobial properties |

| Methyl 5-Methylpicolinate | Methyl group on pyridine ring | Potential enzyme inhibition |

Methyl 4-methoxy-5-methylpicolinate stands out due to its dual functional groups, enhancing its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that methyl 4-methoxy-5-methylpicolinate effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent.

- Enzyme Kinetics : In enzyme kinetic studies, this compound showed significant inhibition of lactate dehydrogenase (LDH), a key enzyme in glycolysis. This inhibition may contribute to its anticancer properties by altering metabolic pathways in cancer cells .

- Synthesis and Applications : The compound has been synthesized through various methods, reflecting its accessibility for research and industrial applications. Its role as a building block in organic synthesis highlights its versatility in creating more complex molecules for pharmaceutical development.

Q & A

Q. What are the common synthetic routes for Methyl 4-methoxy-5-methylpicolinate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution on a halogenated precursor. For example, analogous picolinates (e.g., Methyl 6-hydroxy-4-methoxypicolinate) are synthesized via esterification under acidic conditions (e.g., H₂SO₄ in methanol) or Pd-catalyzed cross-coupling for halogenated derivatives . Reaction optimization should include temperature control (60–80°C), stoichiometric ratios (1:1.2 for acid:alcohol), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing Methyl 4-methoxy-5-methylpicolinate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, methyl at C5) and ester functionality.

- HPLC-MS : Purity assessment (>95%) and molecular ion verification.

- IR : Stretching frequencies for ester C=O (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- X-ray crystallography (if crystalline): Resolves stereoelectronic effects and crystal packing .

Q. What are the primary research applications of Methyl 4-methoxy-5-methylpicolinate in medicinal chemistry?

- Methodological Answer :

- Pharmaceutical intermediates : Used to synthesize bioactive molecules via functionalization at the pyridine ring (e.g., Suzuki coupling for aryl groups) .

- Bioprobe development : Methoxy and methyl groups modulate electronic properties, enabling fluorescence studies or enzyme inhibition assays .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) affect the synthesis of Methyl 4-methoxy-5-methylpicolinate derivatives?

- Methodological Answer : Substitution patterns dictate reactivity. For example:

- Electron-withdrawing groups (e.g., halogens) favor nucleophilic aromatic substitution.

- Steric hindrance from the 5-methyl group may reduce reaction rates, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃).

- Controlled deprotection : Use of mineral acids (H₂SO₄) for amino group deprotection without ester hydrolysis .

Q. How can researchers resolve contradictions in bioactivity data between Methyl 4-methoxy-5-methylpicolinate and its structural analogs?

- Methodological Answer :

- Comparative SAR analysis : Tabulate substituent effects on activity (e.g., methoxy vs. hydroxy groups at C4).

- Computational modeling : DFT studies to correlate electronic properties (e.g., HOMO/LUMO levels) with experimental IC₅₀ values.

- Meta-analysis : Systematically review literature using PICOT frameworks to identify confounding variables (e.g., assay conditions) .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of Methyl 4-methoxy-5-methylpicolinate?

- Methodological Answer :

- Directing groups : Methoxy at C4 directs electrophilic substitution to C3 or C6.

- Transition-metal catalysis : Pd-mediated C-H activation for arylations at sterically accessible positions.

- Protection/deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxy groups) .

Methodological Notes

- Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., PubChem, DSSTox) rather than vendor data .

- Reproducibility : Detailed experimental sections must include solvent grades, catalyst loadings, and purification steps .

- Ethical reporting : Disclose conflicting data and validate findings through orthogonal assays (e.g., NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.